Mz438

説明

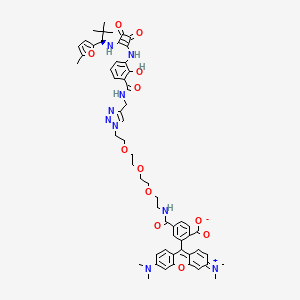

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a structurally complex molecule featuring:

- A xanthene core substituted with dimethylamino and dimethylazaniumylidene groups, which confer cationic and fluorescent properties.

- A polyethylene glycol (PEG)-like triazole-ether chain, enhancing solubility and biocompatibility.

- A terminal benzoate ester and carbamoyl group, which may serve as conjugation sites for drug delivery or targeting .

特性

分子式 |

C57H63N9O12 |

|---|---|

分子量 |

1066.2 g/mol |

IUPAC名 |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C57H63N9O12/c1-33-12-19-44(77-33)53(57(2,3)4)61-49-48(51(68)52(49)69)60-43-11-9-10-41(50(43)67)55(71)59-31-35-32-66(63-62-35)21-23-75-25-27-76-26-24-74-22-20-58-54(70)34-13-16-38(56(72)73)42(28-34)47-39-17-14-36(64(5)6)29-45(39)78-46-30-37(65(7)8)15-18-40(46)47/h9-19,28-30,32,53H,20-27,31H2,1-8H3,(H5-,58,59,60,61,62,63,67,68,69,70,71,72,73)/t53-/m0/s1 |

InChIキー |

ULWWLGSAYMCWBM-DTSDQNDWSA-N |

異性体SMILES |

CC1=CC=C(O1)[C@@H](C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |

正規SMILES |

CC1=CC=C(O1)C(C(C)(C)C)NC2=C(C(=O)C2=O)NC3=CC=CC(=C3O)C(=O)NCC4=CN(N=N4)CCOCCOCCOCCNC(=O)C5=CC(=C(C=C5)C(=O)[O-])C6=C7C=CC(=[N+](C)C)C=C7OC8=C6C=CC(=C8)N(C)C |

製品の起源 |

United States |

準備方法

合成経路と反応条件

Mz438の合成は、共結晶化された細胞内CXCR2アンタゴニストから始まる一連の化学反応を伴います。 このプロセスには、テトラメチルローダミン(TAMRA)ラベルの組み込みが含まれ、これは蛍光特性に不可欠です . 詳細な合成経路と反応条件は、通常は機密情報であり、官能基の保護と脱保護、カップリング反応、精製ステップなど、複数の有機合成ステップを含む場合があります。

工業生産方法

This compoundの工業生産方法は、主に研究目的で使用されているため、広く文書化されていません。 大規模な合成は、収率と純度を最適化して、ラボ合成と同様のステップに従う可能性があります。

化学反応の分析

科学研究への応用

This compoundは、CXCR2の薬理学を研究するために科学研究で広く使用されています。 その用途には以下が含まれます。

科学的研究の応用

Mz438 is extensively used in scientific research to study the pharmacology of CXCR2. Its applications include:

Cell-free and Cellular Assays: This compound is used as a probe in NanoBRET-based binding studies, allowing researchers to investigate the binding interactions of CXCR2 in a non-isotopic and high-throughput manner.

Fluorescence Microscopy: The fluorescent properties of this compound enable visualization of intracellular target engagement for CXCR2, providing insights into the receptor’s behavior in live cells.

作用機序

類似の化合物との比較

類似の化合物

00767013: This compoundの合成の出発点として使用される細胞内CXCR2アンタゴニスト.

その他のCXCR2リガンド: オルトステリックおよびアロステリックモジュレーターを含む、CXCR2を標的とする様々な他のリガンド.

This compoundの独自性

This compoundは、CXCR2の細胞内アロステリック結合部位に対する高親和性と選択性により、独自性があります。 その蛍光特性により、リアルタイムの可視化と高スループット結合研究のための貴重なツールとなり、他のCXCR2リガンドとは一線を画しています.

類似化合物との比較

Structural and Functional Analogues

Xanthene Derivatives

The xanthene core is shared with fluorescein and rhodamine dyes. However, the dimethylazaniumylidene group in the target compound introduces a permanent positive charge, enhancing cellular uptake compared to neutral fluorescein derivatives. This modification may also stabilize fluorescence in acidic environments (e.g., lysosomes) .

1,3,4-Oxadiazole-Containing Compounds

Compounds like 1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () exhibit broad antimicrobial activity. While the target compound lacks an oxadiazole ring, its cyclobutenedione moiety may mimic similar electronic properties, enabling interactions with bacterial enzymes or DNA gyrase .

Spirocyclic Benzothiazole Derivatives

Spiro compounds such as 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () demonstrate structural complexity akin to the target compound. Both feature aromatic heterocycles and tertiary amines, which are critical for π-π stacking and hydrogen bonding with biological targets. However, the PEG-like chain in the target compound likely reduces aggregation compared to rigid spiro systems .

Electronic and Conformational Analysis

Computational studies using Tanimoto similarity metrics () could quantify its overlap with known bioactive molecules, though its unique PEG-triazole linker may reduce similarity scores despite functional parallels .

生物活性

The compound 2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[4-[[[3-[[2-[[(1R)-2,2-dimethyl-1-(5-methylfuran-2-yl)propyl]amino]-3,4-dioxocyclobuten-1-yl]amino]-2-hydroxybenzoyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate is a complex organic molecule characterized by its intricate structure, which includes a xanthene core and various functional groups such as dimethylamino and carbamoyl moieties. This complexity suggests potential biological activities that merit investigation.

Structural Overview

The systematic name of this compound reflects its multifaceted nature. Key structural features include:

- Xanthene Core : Provides a fluorescent property.

- Dimethylamino Group : Often associated with increased solubility and biological activity.

- Carbamoyl Moieties : Potentially involved in various biochemical interactions.

Biological Activity

Research indicates that compounds with similar structures frequently exhibit significant biological activities. The following table summarizes some related compounds and their known biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| Rhodamine B | Xanthene derivative with a carboxylic acid group | Fluorescent dye, antimicrobial |

| Paclitaxel | Complex polycyclic structure with antitumor activity | Anticancer agent |

| Methylene Blue | Phenothiazine derivative with redox properties | Antimicrobial, dye |

The original compound's structure suggests it may possess unique properties that could be explored for medicinal chemistry applications.

Mechanistic Insights

The reactivity of the compound can be attributed to its functional groups. Interaction studies are crucial for understanding how this compound behaves in biological systems. For instance:

- Oxidative Stress Response : Similar compounds have been shown to influence neuronal cell death induced by oxidative stress, suggesting potential neuroprotective effects .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that may include the condensation of various precursors. Understanding the SAR is vital for optimizing its biological activity. Compounds with specific alkyl chain lengths have been noted to significantly suppress neuronal cell death, highlighting the importance of structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。